2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone
Description
The compound 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone features a dihydroquinazolinone core substituted with a 4-(trifluoromethyl)benzyloxy-phenyl group at position 2. This structure combines the quinazolinone scaffold—known for diverse biological activities—with a trifluoromethyl-benzyl ether moiety, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2/c23-22(24,25)16-8-4-14(5-9-16)13-29-17-10-6-15(7-11-17)21-26-12-18-19(27-21)2-1-3-20(18)28/h4-12H,1-3,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCJPZHMQCTRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Introduction of the Trifluoromethylbenzyl Ether Group: This step involves the nucleophilic substitution of a halogenated benzyl ether with a trifluoromethyl group, followed by coupling with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzyl ether group.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated for its anti-proliferative activity against various cancer cell lines:
- Mechanism of Action : The compound acts by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, it has shown inhibition against a panel of 109 kinases, suggesting a broad-spectrum activity against different cancer types .
- Case Studies : In one study, the compound was tested against nine different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Antimicrobial Properties
The antimicrobial potential of quinazolinone derivatives has been explored extensively:
- Inhibition of Bacterial Growth : The compound has demonstrated antibacterial activity against Staphylococcus aureus, indicating its potential as an antibiotic agent .
- Structure-Activity Relationship : A study involving in silico screening identified this compound as a lead candidate for further development into antibacterial drugs due to its effective binding to penicillin-binding proteins .
Modulation of Cellular Signaling Pathways
Quinazolinones are recognized for their ability to modulate key cellular signaling pathways:
- Kinase Inhibition : The compound's ability to inhibit kinases can influence various signaling cascades involved in cell growth and differentiation. This property is particularly relevant in the context of diseases characterized by dysregulated signaling pathways, such as cancer and diabetes .
- Potential in Diabetes Treatment : Some derivatives have been investigated for their role as dipeptidyl peptidase IV inhibitors, which are crucial in managing type 2 diabetes .
Table 1: Biological Activities of 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone
Mechanism of Action
The mechanism of action of 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The quinazolinone core may interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons with similar quinazolinones include:
Key Observations :
- Trifluoromethyl Group : The target compound’s 4-(trifluoromethyl)benzyloxy group increases electron-withdrawing effects and lipophilicity compared to methoxy (5d, 6j) or furanyl (NKY80) substituents. This may enhance membrane permeability and target binding .
- Dihydroquinazolinone Core: Shared with NKY80 and the 7-fluorophenyl analogue, this core is critical for adenylyl cyclase inhibition, as seen in NKY80’s activity .
- Substituent Position: The 2-position substituent (e.g., trifluoromethyl-benzyloxy vs. anilino in ) influences steric and electronic interactions with biological targets.
Biological Activity
The compound 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone belongs to a class of quinazolinone derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C19H17F3N2O
- Molecular Weight : 354.35 g/mol
- CAS Number : [Not available in the provided data]
This compound features a quinazolinone core substituted with a trifluoromethylbenzyl ether moiety, which is significant for its biological properties.
Biological Activity Overview
Quinazolinone derivatives are known for various biological activities, including:
- Anticancer Activity : Many quinazolinones act as inhibitors of protein kinases involved in cancer progression.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
- Neuroprotective Effects : Certain compounds show potential in neuroprotection through antioxidant mechanisms.
Anticancer Activity
Research indicates that quinazolinone derivatives can inhibit various protein kinases implicated in cancer cell proliferation. For instance, studies have shown that modifications in the quinazolinone structure can enhance its affinity for targets like the epidermal growth factor receptor (EGFR) and other tyrosine kinases.
The compound may exhibit similar activities due to its structural characteristics.
Antimicrobial Properties
Quinazolinones have been screened for their antimicrobial effects against various pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity against bacterial strains.
The biological activity of quinazolinones is often attributed to their ability to interact with specific enzymes and receptors:
- Protein Kinase Inhibition : Quinazolinones can inhibit kinases such as EGFR and PDGFR, leading to reduced cancer cell proliferation.
- Antioxidant Activity : Some studies suggest that these compounds may reduce oxidative stress by scavenging free radicals.
- Neuroprotective Mechanisms : By inhibiting acetylcholinesterase (AChE), certain quinazolinones may provide neuroprotective effects.
Case Studies
Several studies have evaluated the biological activity of related quinazolinones:
- Study on Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
